Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

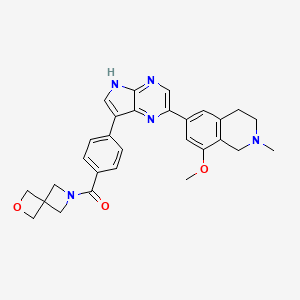

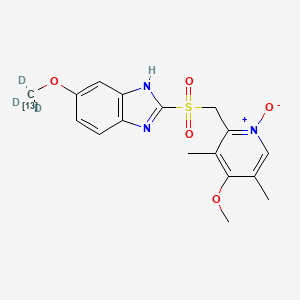

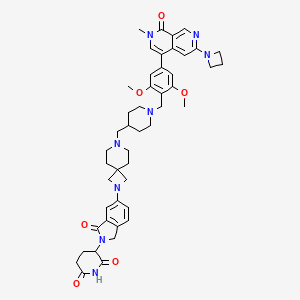

ビオチニル-(|AAhx)-グリシン-アルギニン-グリシン-アスパラギン酸-セリンは、ビオチン分子と特定のアミノ酸配列(グリシン、アルギニン、グリシン、アスパラギン酸、セリン)を組み合わせた合成ペプチドです。この化合物は、アビジンまたはストレプトアビジンに強く結合する能力により、生化学および分子生物学のアプリケーションで頻繁に使用され、さまざまな検出および精製プロセスに役立ちます。

準備方法

合成経路と反応条件: ビオチニル-(|AAhx)-グリシン-アルギニン-グリシン-アスパラギン酸-セリンの合成は、通常、固相ペプチド合成(SPPS)を伴います。このプロセスは、最初のアミノ酸を固体樹脂に結合させることから始まります。その後、一連のカップリングおよび脱保護ステップを通じて、後続のアミノ酸が順次追加されます。ビオチン化は通常、最終段階で行われ、ビオチンがアミノヘキサン酸(|AAhx)などのリンカーを介してペプチドに結合されます。

工業生産方法: 工業的な設定では、ビオチニル-(|AAhx)-グリシン-アルギニン-グリシン-アスパラギン酸-セリンの生産は、同様の原則に従いますが、より大規模に行われます。自動ペプチド合成機は、プロセスを合理化し、高純度と収率を確保するために頻繁に使用されます。最終生成物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、不純物が除去されます。

化学反応の分析

反応の種類: ビオチニル-(|AAhx)-グリシン-アルギニン-グリシン-アスパラギン酸-セリンは、以下を含むさまざまな化学反応を受けることができます。

酸化: ペプチドは特定の条件下で酸化され、システイン残基が存在する場合はジスルフィド結合が形成されます。

還元: 還元反応はジスルフィド結合を破壊し、ペプチドを還元型に戻します。

置換: ペプチドは置換反応に関与し、特定のアミノ酸が他のアミノ酸と置き換えられてその特性が変更されます。

一般的な試薬と条件:

酸化: 過酸化水素または他の酸化剤。

還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノール。

置換: HATUまたはDICなどのさまざまなアミノ酸誘導体とカップリング試薬。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はジスルフィド結合したペプチドの形成につながる可能性があり、還元は遊離チオール含有ペプチドをもたらす可能性があります。

4. 科学研究アプリケーション

ビオチニル-(|AAhx)-グリシン-アルギニン-グリシン-アスパラギン酸-セリンは、科学研究において幅広い用途があります。

化学: アビジン結合タンパク質の精製のための親和性クロマトグラフィーで使用されます。

生物学: アビジンまたはストレプトアビジンへの強い結合により、細胞のラベル付けと追跡の研究に使用されます。

医学: 特定の生体分子の検出のための酵素結合免疫吸着アッセイ(ELISA)などの診断アッセイで使用されます。

産業: バイオセンサーやその他の分析機器の開発に応用されています。

科学的研究の応用

Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser has a wide range of applications in scientific research:

Chemistry: Used in affinity chromatography for the purification of biotin-binding proteins.

Biology: Employed in cell labeling and tracking studies due to its strong binding to avidin or streptavidin.

Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of specific biomolecules.

Industry: Applied in the development of biosensors and other analytical devices.

作用機序

ビオチニル-(|AAhx)-グリシン-アルギニン-グリシン-アスパラギン酸-セリンの主要な作用機序は、アビジンまたはストレプトアビジンへの強い結合親和性に関係しています。この相互作用は、最も強力な非共有結合相互作用の1つであり、ペプチドをアビジンまたはストレプトアビジンでコーティングされた表面に安定に結合させることができます。この特性は、ビオチン化ペプチドが標的分子のタグとして機能する、さまざまな検出および精製技術で活用されています。

類似の化合物:

ビオチニル-グリシン-アルギニン-グリシン-アスパラギン酸-セリン: アミノヘキサン酸リンカーを含まない類似のペプチド。

ビオチニル-リジン-グリシン-アルギニン-グリシン-アスパラギン酸-セリン: アミノヘキサン酸の代わりにリジンを有する変異体。

ビオチニル-グリシン-アルギニン-グリシン-アスパラギン酸-セリン-システイン: 潜在的なジスルフィド結合形成のための追加のシステイン残基を有するペプチド。

ユニーク性: ビオチニル-(|AAhx)-グリシン-アルギニン-グリシン-アスパラギン酸-セリンは、アミノヘキサン酸リンカーの存在によりユニークです。このリンカーは柔軟性を提供し、立体障害を低減することで、アビジンまたはストレプトアビジンへの結合効率を高めます。これは、強力で安定した結合が要求されるアプリケーションにおいて特に有用です。

類似化合物との比較

Biotinyl-Gly-Arg-Gly-Asp-Ser: A similar peptide without the aminohexanoic acid linker.

Biotinyl-Lys-Gly-Arg-Gly-Asp-Ser: A variant with lysine instead of aminohexanoic acid.

Biotinyl-Gly-Arg-Gly-Asp-Ser-Cys: A peptide with an additional cysteine residue for potential disulfide bond formation.

Uniqueness: Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser is unique due to the presence of the aminohexanoic acid linker, which provides flexibility and reduces steric hindrance, enhancing its binding efficiency to avidin or streptavidin. This makes it particularly useful in applications where strong and stable binding is required.

特性

分子式 |

C33H55N11O12S |

|---|---|

分子量 |

829.9 g/mol |

IUPAC名 |

(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H55N11O12S/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56)/t18-,19-,20-,21-,22-,28-/m0/s1 |

InChIキー |

MYIDXYGLKSGSBZ-JEOAYXTHSA-N |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)

![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)